molecular formula C8H15N3O5 B1336510 H-Thr-Gly-Gly-OH CAS No. 66592-75-4

H-Thr-Gly-Gly-OH

Cat. No.: B1336510
CAS No.: 66592-75-4
M. Wt: 233.22 g/mol
InChI Key: XPNSAQMEAVSQRD-FBCQKBJTSA-N
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Description

H-Thr-Gly-Gly-OH is a tripeptide composed of threonine, glycine, and glycine Peptides like this compound are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (glycine) to the resin, followed by the stepwise addition of the remaining amino acids (glycine and threonine) using protected amino acid derivatives. Common protecting groups include Fmoc (fluorenylmethyloxycarbonyl) for the amino group and t-butyl for the side chain hydroxyl group of threonine. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve the use of more efficient resins and optimized reaction conditions to reduce costs and increase throughput .

Chemical Reactions Analysis

Types of Reactions

H-Thr-Gly-Gly-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone or aldehyde.

    Reduction: The peptide bonds can be reduced to form amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino or hydroxyl groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine hydroxyl group can yield a ketone or aldehyde, while reduction of the peptide bonds can produce amines .

Scientific Research Applications

H-Thr-Gly-Gly-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Thr-Gly-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, this compound may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    H-Thr-Gly-OH: A dipeptide composed of threonine and glycine.

    H-Gly-Gly-OH: A dipeptide composed of two glycine residues.

    H-Thr-Gly-Gly-NH2: A tripeptide similar to H-Thr-Gly-Gly-OH but with an amide group at the C-terminus.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of threonine introduces a hydroxyl group, which can participate in additional hydrogen bonding and chemical reactions compared to peptides lacking this residue. This makes this compound a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O5/c1-4(12)7(9)8(16)11-2-5(13)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,13)(H,11,16)(H,14,15)/t4-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNSAQMEAVSQRD-FBCQKBJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426331
Record name SCHEMBL2550240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66592-75-4
Record name Glycine, N-(N-threonylglycyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66592-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SCHEMBL2550240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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